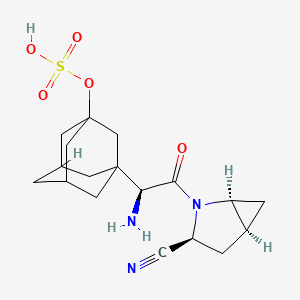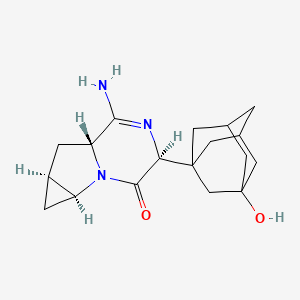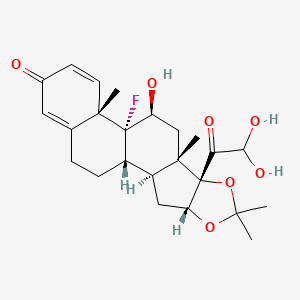
N,N-Didesmethyldoxylamine
Overview
Description
N,N-Didesmethyldoxylamine is a metabolite of Doxylamine, an H1 histamine receptor antagonist. It is known for its antihistaminic, sedative, and hypnotic properties . The molecular formula of this compound is C15H18N2O, and it has a molecular weight of 242.32 g/mol .
Scientific Research Applications
N,N-Didesmethyldoxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its effects on histamine receptors and its potential use in developing new antihistaminic drugs.
Medicine: Research is ongoing to explore its sedative and hypnotic properties for potential therapeutic applications.
Industry: this compound is used in the production of pharmaceuticals and other chemical products
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Didesmethyldoxylamine can be synthesized through the N-dealkylation of Doxylamine. This process involves the removal of methyl groups from the nitrogen atoms in Doxylamine. The reaction typically requires a strong base and an appropriate solvent to facilitate the dealkylation process .
Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where Doxylamine undergoes controlled N-dealkylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of catalysts to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions: N,N-Didesmethyldoxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides and alkoxides are used in substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
N,N-Didesmethyldoxylamine exerts its effects by interacting with histamine H1 receptors. It acts as an antagonist, blocking the action of histamine and thereby reducing allergic reactions and inducing sedation. The compound’s sedative effects are due to its ability to cross the blood-brain barrier and interact with central nervous system receptors .
Comparison with Similar Compounds
N-Desmethyldoxylamine: Another metabolite of Doxylamine with similar antihistaminic properties.
Doxylamine: The parent compound, widely used as an antihistamine and sedative.
Diphenhydramine: Another H1 receptor antagonist with similar sedative effects.
Uniqueness: N,N-Didesmethyldoxylamine is unique due to its specific metabolic pathway and its distinct pharmacological profile. Unlike its parent compound Doxylamine, this compound has a different set of interactions with histamine receptors, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-15(18-12-10-16,13-7-3-2-4-8-13)14-9-5-6-11-17-14/h2-9,11H,10,12,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDYZENQYRFODS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40822622 | |
| Record name | 2-[1-Phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40822622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78868-04-9 | |
| Record name | N,N-Didesmethyldoxylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078868049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[1-Phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40822622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-DIDESMETHYLDOXYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P0QF5KR0F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(1R,5S,6S)-Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B569065.png)





